molecular formula C18H29N5O2 B5964872 1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine

1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B5964872
M. Wt: 347.5 g/mol
InChI Key: FBWYJQUPOMJXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

The mechanism of action of 1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the progression of various diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may help improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine in lab experiments is its potential therapeutic applications in various areas of research. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in cancer research as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods to increase its availability and reduce its cost.

Synthesis Methods

The synthesis of 1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine involves the reaction of 1-methylpiperazine with 1-(1H-pyrazol-1-yl)acetyl)piperidine-3-carboxylic acid in the presence of a coupling agent. The resulting product is a white crystalline powder with a molecular weight of 391.5 g/mol.

Scientific Research Applications

1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine has been studied for its potential applications in various areas of scientific research. It has been investigated as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer research as a chemotherapeutic agent.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-20-10-12-21(13-11-20)17(24)6-5-16-4-2-8-22(14-16)18(25)15-23-9-3-7-19-23/h3,7,9,16H,2,4-6,8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWYJQUPOMJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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